2-(4-Methylfuran-2-YL)acetic acid molecular weight and chemical structure
2-(4-Methylfuran-2-YL)acetic acid molecular weight and chemical structure
Technical Whitepaper: Molecular Architecture, Synthesis, and Applications of 2-(4-Methylfuran-2-YL)acetic Acid
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, functionalized heteroaromatics serve as critical pharmacophores. 2-(4-Methylfuran-2-yl)acetic acid (CAS: 139422-33-6) is a highly versatile, low-molecular-weight building block characterized by its electron-rich furan core and reactive carboxylic acid moiety. As of 2026, its structural properties make it an ideal candidate for Fragment-Based Drug Discovery (FBDD), the synthesis of complex pyrazole-derived herbicides[1], and as a substrate in advanced enantioselective biocatalysis[2].
This technical guide provides an authoritative, in-depth analysis of its physicochemical profile, mechanistic synthetic pathways, and analytical validation protocols, designed specifically for researchers and drug development professionals.
Molecular Architecture & Physicochemical Profiling
The structural uniqueness of 2-(4-Methylfuran-2-yl)acetic acid lies in the interplay between its heteroaromatic ring and its substituents. The furan oxygen acts as a strong π-electron donor, rendering the ring highly susceptible to electrophilic attack while simultaneously serving as a hydrogen-bond acceptor in biological systems.
The C4 methyl group introduces a localized hydrophobic vector, which is critical for probing lipophilic sub-pockets in target receptors without significantly inflating the molecular weight. The C2 acetic acid moiety provides a highly reactive handle for amidation, esterification, or metal-catalyzed cross-coupling, while also acting as a strong salt-bridge former in protein-ligand interactions.
Quantitative Physicochemical Data
To facilitate integration into computational modeling and formulation workflows, the core physicochemical parameters are summarized below.
Table 1: Physicochemical Parameters of 2-(4-Methylfuran-2-yl)acetic acid
| Parameter | Value | Reference / Source |
| Molecular Weight | 140.14 g/mol | [3] |
| Chemical Formula | C 7 H 8 O 3 | [4] |
| CAS Registry Number | 139422-33-6 | [3] |
| Predicted pKa | 4.17 ± 0.10 | [5] |
| Predicted Boiling Point | 246.4 ± 25.0 °C | [5] |
| Predicted Density | 1.208 ± 0.06 g/cm³ | [5] |
| SMILES String | O=C(O)CC1=CC(C)=CO1 | [4] |
Synthetic Methodologies & Mechanistic Pathways
The synthesis of 2-(4-Methylfuran-2-yl)acetic acid requires precise regiocontrol to ensure functionalization occurs exclusively at the C2 position without disturbing the C4 methyl group. The following protocol leverages directed metalation, a highly reliable and self-validating methodology.
Step-by-Step Experimental Protocol: Regioselective Lithiation & Alkylation
Step 1: Regioselective Deprotonation
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Procedure: Dissolve 3-methylfuran (1.0 equiv) in anhydrous THF under an inert argon atmosphere. Cool the solution to -78 °C. Slowly add n-Butyllithium (n-BuLi, 1.05 equiv) dropwise. Stir for 1 hour.
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Causality: The heteroatom (oxygen) exerts a strong inductive directing effect, guiding the lithium cation and facilitating the removal of the most acidic α-proton. Because the C2 position in 3-methylfuran is sterically hindered by the adjacent methyl group, deprotonation occurs preferentially at the less hindered C5 position (which becomes C2 in the final product's nomenclature).
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Self-Validation Checkpoint: A slight color change to pale yellow indicates the successful formation of the organolithium intermediate.
Step 2: Electrophilic Alkylation
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Procedure: Introduce ethyl bromoacetate (1.1 equiv) dropwise to the -78 °C solution. Allow the reaction mixture to slowly warm to room temperature over 4 hours.
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Causality: The highly nucleophilic furan-lithium species attacks the electrophilic carbon of the ethyl bromoacetate, displacing the bromide ion via an S N 2 mechanism to form the carbon-carbon bond.
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Self-Validation Checkpoint: The reaction mixture will transition from a clear solution to a cloudy suspension. This is a critical visual confirmation indicating the precipitation of Lithium Bromide (LiBr), a stoichiometric byproduct of the successful S N 2 displacement.
Step 3: Saponification & Acidification
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Procedure: Add a 2M aqueous solution of Lithium Hydroxide (LiOH, 3.0 equiv) to the crude mixture. Stir at room temperature for 12 hours. Concentrate under reduced pressure to remove THF. Acidify the aqueous layer with 1M HCl to pH ~3 at 0 °C. Extract with ethyl acetate, dry over Na 2 SO 4 , and concentrate.
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Causality: Base-catalyzed ester hydrolysis (saponification) is chosen over acid-catalyzed hydrolysis because the electron-rich furan ring is highly sensitive to degradation and polymerization in strong, concentrated acids. Controlled acidification at 0 °C safely protonates the carboxylate to yield the free acid.
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Self-Validation Checkpoint: The precipitation of a solid or the formation of a distinct organic layer upon reaching pH 3 confirms the protonation of the highly water-soluble carboxylate salt into the lipophilic free acid.
Fig 1. Regioselective synthetic workflow for 2-(4-Methylfuran-2-yl)acetic acid via directed metalation.
Application in Drug Discovery & Biocatalysis
Beyond its utility as a static building block for 1-(diazinyl)pyrazole-4-yl-acetic acid herbicides[1], 2-(4-Methylfuran-2-yl)acetic acid and its derivatives play a profound role in advanced biocatalysis.
According to the [2], structurally related malonate derivatives of this compound serve as highly specific substrates for Arylmalonate Decarboxylase (AMDase) (EC 4.1.1.76), an enzyme isolated from Bordetella bronchiseptica. AMDase catalyzes the cofactor-free, strictly enantioselective decarboxylation of α-aryl-α-methylmalonates to yield highly pure chiral profens (2-arylpropionates) and related heteroaromatic acetates.
Mechanistic Insight: When hydroxy(4-methylfuran-2-yl)propanedioic acid is introduced to AMDase, the enzyme selectively recognizes the furan ring's spatial geometry. It orchestrates a stereoinvertive decarboxylation, yielding exclusively the (2R)-hydroxy(4-methylfuran-2-yl)acetic acid enantiomer. This enzymatic pathway is invaluable for pharmaceutical researchers requiring high enantiomeric excess (ee > 99%) without the use of toxic transition-metal chiral catalysts.
Fig 2. AMDase-mediated enantioselective biocatalytic decarboxylation pathway.
Analytical Validation
To ensure the structural integrity and purity of the synthesized compound, rigorous analytical validation is required. Based on established spectroscopic data for functionalized furans[6], the following parameters serve as definitive proof of structure:
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1 H NMR (400 MHz, CDCl 3 ):
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The C4 methyl group presents as a distinct, sharp singlet at δ ~2.05 ppm.
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The methylene protons (-CH 2 -) of the acetic acid moiety appear as a singlet at δ ~3.65 ppm.
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The furan ring protons exhibit characteristic heteroaromatic shielding: C3-H appears as a broad singlet or fine doublet at δ ~6.10 ppm, while the isolated C5-H (adjacent to the oxygen) appears further downfield at δ ~7.20 ppm.
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Self-Validation Checkpoint: The complete disappearance of the ethyl ester signals (a quartet at δ ~4.1 ppm and a triplet at δ ~1.2 ppm) confirms 100% conversion during the saponification step.
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Mass Spectrometry (ESI-MS): Due to the presence of the carboxylic acid, negative ion mode (ESI-) is highly preferred. The spectrum will yield a dominant deprotonated molecular ion peak [M-H] − at m/z 139.0, perfectly aligning with the exact mass calculation.
Conclusion
2-(4-Methylfuran-2-yl)acetic acid is far more than a simple chemical reagent; it is a precisely tunable pharmacophore and a gateway to complex, stereospecific biocatalysis. By understanding its electron-rich heteroaromatic nature, researchers can exploit regioselective lithiation for its synthesis and leverage its unique binding kinetics in both fragment-based drug design and agrochemical development. Strict adherence to the self-validating protocols and analytical benchmarks outlined in this guide ensures high-fidelity results in downstream applications.
References
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ChemicalBook - 4-methyl-2-Furanacetic acid (CAS 139422-33-6) Information, Properties, and Density. Available at:[3]
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ChemicalBook - 4-methyl-2-Furanacetic acid CAS#: 139422-33-6 Predicted Properties. Available at:[5]
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BLD Pharm - 139422-33-6 | 2-(4-Methylfuran-2-yl)acetic acid Product Specifications. Available at:[4]
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Semantic Scholar - Supporting Information: NMR Validation of Furanacetic Acid Derivatives. Available at:[6]
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BRENDA Enzyme Database - Information on EC 4.1.1.76 - Arylmalonate Decarboxylase and Organism(s) Bordetella bronchiseptica. Available at:[2]
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Google Patents - CN102083818A: Substituted 1-(diazinyl) pyrazole-4-yl-acetic acids, method for the production thereof, and use thereof as herbicides. Available at:[1]
Sources
- 1. CN102083818A - Substituted 1-(diazinyl) pyrazole-4-yl-acetic acids, method for the production thereof, and use thereof as herbicides and plant growth regulators - Google Patents [patents.google.com]
- 2. Information on EC 4.1.1.76 - arylmalonate decarboxylase and Organism(s) Bordetella bronchiseptica and UniProt Accession Q05115 - BRENDA Enzyme Database [brenda-enzymes.org]
- 3. 4-methyl-2-Furanacetic acid | 139422-33-6 [chemicalbook.com]
- 4. 139422-33-6|2-(4-Methylfuran-2-yl)acetic acid|BLD Pharm [bldpharm.com]
- 5. 4-methyl-2-Furanacetic acid CAS#: 139422-33-6 [m.chemicalbook.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

